molecular formula C16H28N2O B7578687 6-Azaspiro[2.5]octan-2-yl-(4-ethylazepan-1-yl)methanone

6-Azaspiro[2.5]octan-2-yl-(4-ethylazepan-1-yl)methanone

Cat. No. B7578687
M. Wt: 264.41 g/mol
InChI Key: BHRKSXULNVREMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Azaspiro[2.5]octan-2-yl-(4-ethylazepan-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as AEZS-129, and it is a member of the spiroketone family of compounds. The purpose of 5]octan-2-yl-(4-ethylazepan-1-yl)methanone.

Mechanism of Action

The mechanism of action of 6-Azaspiro[2.5]octan-2-yl-(4-ethylazepan-1-yl)methanone is not fully understood, but it is believed to involve the modulation of several signaling pathways. AEZS-129 has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy metabolism. AEZS-129 also inhibits the mTOR pathway, which is involved in cell growth and proliferation. Additionally, AEZS-129 has been shown to activate the peroxisome proliferator-activated receptor (PPAR) pathway, which regulates lipid metabolism.
Biochemical and Physiological Effects:
6-Azaspiro[2.5]octan-2-yl-(4-ethylazepan-1-yl)methanone has been shown to have several biochemical and physiological effects. In cancer cells, AEZS-129 induces apoptosis and inhibits angiogenesis by downregulating the expression of vascular endothelial growth factor (VEGF). In metabolic disorders, AEZS-129 regulates glucose and lipid metabolism by activating AMPK and PPAR pathways. In neurological disorders, AEZS-129 has neuroprotective effects by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 6-Azaspiro[2.5]octan-2-yl-(4-ethylazepan-1-yl)methanone in lab experiments is its high potency and specificity. AEZS-129 has been shown to have a low toxicity profile and minimal off-target effects, making it suitable for in vitro and in vivo studies. However, one limitation of using AEZS-129 is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of 6-Azaspiro[2.5]octan-2-yl-(4-ethylazepan-1-yl)methanone. One direction is the development of novel synthetic methods to improve the yield and purity of the compound. Another direction is the investigation of the molecular targets and signaling pathways involved in the mechanism of action of AEZS-129. Additionally, further studies are needed to explore the potential therapeutic applications of AEZS-129 in other disease areas, such as cardiovascular disease and inflammation.

Synthesis Methods

The synthesis of 6-Azaspiro[2.5]octan-2-yl-(4-ethylazepan-1-yl)methanone involves the reaction of 4-ethylazepan-1-amine with cyclohexanone in the presence of a Lewis acid catalyst. The reaction proceeds through a spirocyclization mechanism to form the spiroketone product. This method has been optimized to produce high yields of pure product, making it suitable for large-scale synthesis.

Scientific Research Applications

6-Azaspiro[2.5]octan-2-yl-(4-ethylazepan-1-yl)methanone has been studied for its potential therapeutic applications in several areas, including cancer treatment, metabolic disorders, and neurological disorders. In cancer treatment, AEZS-129 has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In metabolic disorders, AEZS-129 has been studied for its potential to regulate glucose and lipid metabolism. In neurological disorders, AEZS-129 has been shown to have neuroprotective effects and improve cognitive function.

properties

IUPAC Name

6-azaspiro[2.5]octan-2-yl-(4-ethylazepan-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O/c1-2-13-4-3-10-18(11-5-13)15(19)14-12-16(14)6-8-17-9-7-16/h13-14,17H,2-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRKSXULNVREMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCN(CC1)C(=O)C2CC23CCNCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Azaspiro[2.5]octan-2-yl-(4-ethylazepan-1-yl)methanone

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